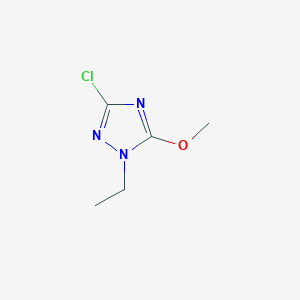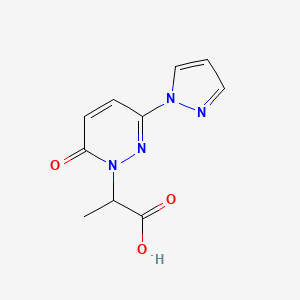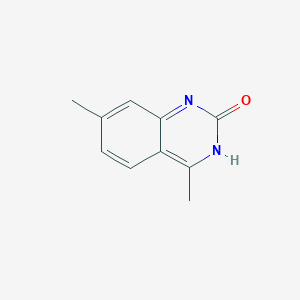
Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
概要
説明
“Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H12N2O3 . It has a molecular weight of 244.25 . This compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Synthesis Analysis
The synthesis of “Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” involves a reaction in dichloromethane at 0 - 20℃ under an inert atmosphere . The reaction involves the use of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate . The mixture is stirred at room temperature, and a yellow solid precipitates after 15 minutes . The mixture is stirred for 24 hours and then filtered . The solid is washed with dichloromethane and dried under vacuum for 12 hours at 40C to afford the desired product .科学的研究の応用
Pharmacology
In pharmacology, this compound is explored for its potential as a building block in drug design and synthesis. It has been studied for its anti-fibrotic activities, particularly in the development of novel heterocyclic compounds that can inhibit the expression of collagen and hydroxyproline in cell culture mediums . This suggests its potential use in creating new treatments for diseases characterized by fibrosis.
Material Science
Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is used in material science for the synthesis of polyimides due to its thermal, soluble, and hydrophobic properties . These polyimides are valuable in creating high-performance materials used in various industries, including electronics and aerospace.
Chemical Synthesis
This compound serves as a versatile intermediate in chemical synthesis. It is used to produce a wide range of pyrimidine derivatives, which are crucial in the synthesis of various pharmaceuticals. The compound’s reactivity with different reagents allows for the creation of diverse molecular structures.
Analytical Chemistry
In analytical chemistry, Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate is utilized in the development of analytical methods, such as chromatography and mass spectrometry, to quantify and analyze chemical substances . Its properties make it a suitable standard or reference compound in analytical assays.
Biochemistry
The compound’s role in biochemistry includes the study of its interactions with biological molecules. It has been used in the production of specific antibodies against certain drugs, indicating its utility in immunological assays and therapeutic research .
Environmental Science
While direct applications in environmental science are not extensively documented, the compound’s impact on environmental safety and its biodegradability are of interest. Research into its effects on aquatic life and potential toxicity is crucial for assessing its environmental footprint .
Safety and Hazards
“Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate” is classified as a hazardous substance . It has the signal word 'Warning’ . The hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
特性
IUPAC Name |
methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(6-7-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNOOBDGFHXDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |
CAS RN |
757251-59-5 | |
| Record name | methyl 4-(4-aminophenoxy)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)


![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)
